Bomedemstat
描述
Bomedemstat, also known as IMG-7289 or MRK3543, is an investigational drug under development by Imago BioSciences for the treatment of myeloproliferative neoplasms including essential thrombocythemia, polycythemia vera, and myelofibrosis . It was invented by Hugh Young Rienhoff, Jr, Michael Clare, Amy Tapper, and John McCall in 2014 .
Molecular Structure Analysis
Bomedemstat has a molecular formula of C28H34FN7O2 and a molar mass of 519.625 g·mol −1 . Its IUPAC name is N - [ (2 S )-5- [ [ (1 R ,2 S )-2- (4-fluorophenyl)cyclopropyl]amino]-1- (4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4- (triazol-1-yl)benzamide .Chemical Reactions Analysis
Bomedemstat can increase H3K4 and H3K9 methylation, and then alter gene expression . It shows anti-cancer activities, inhibits cancer cell proliferation, and induces apoptosis .Physical And Chemical Properties Analysis
Bomedemstat is an orally available small molecule . More detailed physical and chemical properties are not publicly available due to proprietary reasons.科学研究应用
高级骨髓纤维化的治疗:Bomedemstat(LSD1抑制剂Img-7289)的2期研究显示,在治疗高级骨髓纤维化(一种骨髓癌)方面取得了令人鼓舞的结果。发现它在减少脾脏体积、缓解症状和改善贫血方面有效,并具有可接受的耐受性(Gill et al., 2021)。
小细胞肺癌治疗:发现Bomedemstat能使小细胞肺癌对免疫检查点阻断和T细胞杀伤产生敏感性。这表明其在增强癌症免疫治疗效果方面具有潜在用途(Hiatt et al., 2022)。
特发性血小板增多症治疗:另一项针对特发性血小板增多症(ET)治疗的2期研究显示,Bomedemstat在减少患者对标准治疗耐药或不耐受的情况下,降低血小板计数和症状方面具有有效性(Palandri et al., 2021)。
未来方向
Bomedemstat is currently being evaluated in several clinical trials. Merck announced the initiation of pivotal Phase 3 trials for Bomedemstat . It is being evaluated for the treatment of certain patients with essential thrombocythemia . The results of these trials will determine the future directions of Bomedemstat.
属性
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBMHGOHXOHTD-KKUQBAQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bomedemstat | |
CAS RN |
1990504-34-1 | |
Record name | Bomedemstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMG-7289 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bomedemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BOMEDEMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。